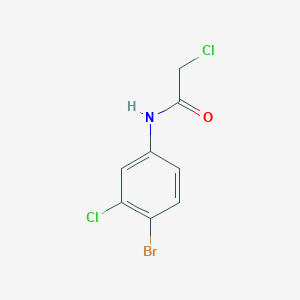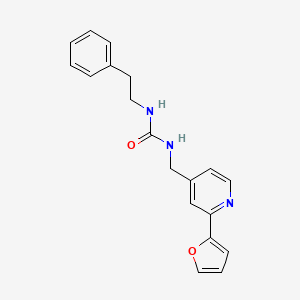
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea is a chemical compound that has gained significant interest from the scientific community due to its potential applications in various fields. This compound is also known as FPMP, and it has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds Research has highlighted the use of furan-2-yl and pyridin-4-yl derivatives as key building blocks in synthesizing biologically active heterocyclic compounds. These compounds, including pyrimidine and pyridazine structures, are analogues of nitrogen-containing bases of the pyrimidine series. They demonstrate significant potential in creating molecules with varied biological activities (Aniskova, Grinev, & Yegorova, 2017).
DNA Interaction and Anticancer Activity A novel derivative incorporating furan-2-yl and pyridin-2-yl moieties has been developed for its role as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound, compared to traditional topoisomerase II poisons, shows stronger activity and less DNA toxicity, making it a potential candidate for anticancer treatments (Jeon et al., 2017).
Development of Therapeutic Agents Compounds containing furan and pyridine fragments have been synthesized for their potential as therapeutic agents. For example, modifications of pyridine derivatives led to the development of highly selective mGlu5 receptor antagonists with potential applications in treating anxiety disorders (Cosford et al., 2003).
Photocatalytic Activity and Environmental Applications Certain Cu(II) compounds, featuring furan-2-yl and pyridin-2-yl structures, have shown notable photocatalytic activities. These compounds are being explored for environmental applications like the degradation of pollutants in water solutions, demonstrating their potential in addressing environmental challenges (Chen & Mao, 2022).
Synthesis of Functional Materials Pyrrole and furan-based pyridine/pyridinium bisamides, which include furan-2-yl and pyridin-2-yl moieties, have been synthesized as new supramolecular gelators. These materials show promise in applications such as selective sensing, drug delivery, and cation binding (Panja, Ghosh, & Ghosh, 2018).
Propriétés
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-11-8-15-5-2-1-3-6-15)22-14-16-9-10-20-17(13-16)18-7-4-12-24-18/h1-7,9-10,12-13H,8,11,14H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFJTPQPGAGQRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

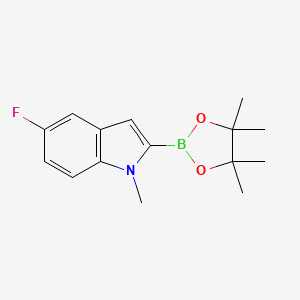
![3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2418973.png)


![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)

![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2418980.png)
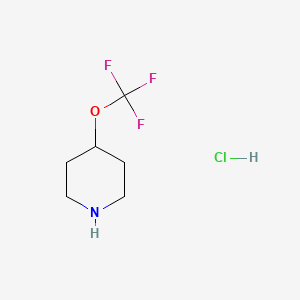
![3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2418983.png)
![5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418984.png)
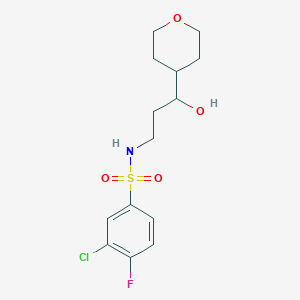
![Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)
